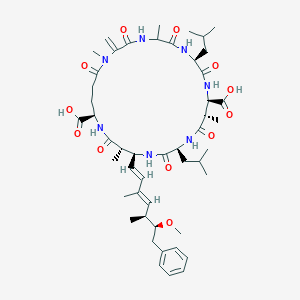

Microcystin LL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Microcystin LL is a type of cyclic peptide toxin produced by certain species of cyanobacteria, commonly known as blue-green algae. These toxins have been found to pose a significant threat to human and animal health, as well as to the environment. The purpose of

Aplicaciones Científicas De Investigación

Microcystin LL has been the subject of extensive scientific research, due to its potential impact on human and animal health, as well as its environmental implications. Researchers have studied the effects of microcystin LL on a variety of biological systems, including cells, tissues, and whole organisms. This research has led to a better understanding of the mechanisms by which microcystin LL exerts its toxic effects, as well as the potential health risks associated with exposure to this toxin.

Mecanismo De Acción

Microcystin LL exerts its toxic effects by inhibiting the activity of certain enzymes in the liver and other organs. Specifically, microcystin LL binds to and inhibits the activity of protein phosphatases, which are enzymes that play a critical role in regulating cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including damage to liver cells, oxidative stress, and inflammation.

Biochemical and Physiological Effects:

Exposure to microcystin LL has been shown to have a variety of biochemical and physiological effects on both humans and animals. These effects can include liver damage, kidney damage, oxidative stress, inflammation, and even death in severe cases. The severity of these effects can depend on a variety of factors, including the dose and duration of exposure, as well as the individual's age, health status, and other factors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Microcystin LL has several advantages as a research tool, including its ability to selectively inhibit protein phosphatases, which can provide insights into the role of these enzymes in cellular processes. However, there are also limitations to the use of microcystin LL in lab experiments, including the potential for off-target effects, as well as the need for careful handling and disposal of this toxic substance.

Direcciones Futuras

There are several areas of future research that could help to advance our understanding of microcystin LL and its impact on human and animal health, as well as the environment. These include:

1. Developing new methods for detecting and quantifying microcystin LL in environmental samples, to better understand the extent of its presence and potential impact.

2. Studying the long-term health effects of exposure to microcystin LL, including the potential for chronic liver and kidney damage.

3. Investigating the potential for microcystin LL to interact with other environmental toxins, and the implications of these interactions for human and animal health.

4. Exploring the potential for developing new treatments or preventative measures for microcystin LL poisoning, based on a better understanding of its mechanism of action.

Conclusion:

In conclusion, microcystin LL is a complex and potentially harmful toxin produced by certain species of cyanobacteria. While this toxin has been the subject of extensive scientific research, there is still much that remains unknown about its impact on human and animal health, as well as the environment. By continuing to study microcystin LL and its effects, we can gain a better understanding of this toxin and work towards developing effective strategies for mitigating its impact.

Métodos De Síntesis

Microcystin LL is synthesized by certain species of cyanobacteria, particularly those in the genera Microcystis and Planktothrix. The production of microcystin LL is influenced by a variety of environmental factors, including temperature, light intensity, and nutrient availability. The synthesis of microcystin LL involves a complex series of enzymatic reactions, which ultimately result in the production of a cyclic heptapeptide.

Propiedades

Número CAS |

154037-67-9 |

|---|---|

Nombre del producto |

Microcystin LL |

Fórmula molecular |

C49H73N7O12 |

Peso molecular |

952.1 g/mol |

Nombre IUPAC |

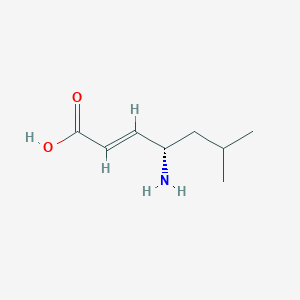

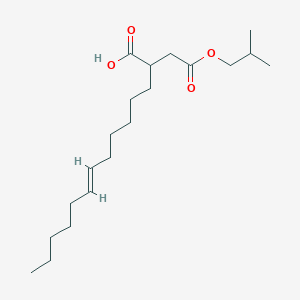

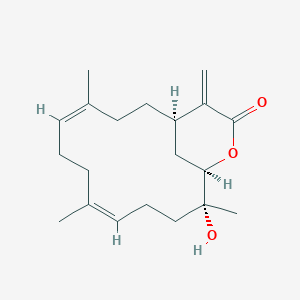

(8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8,15-bis(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C49H73N7O12/c1-26(2)22-37-46(62)51-35(19-18-28(5)24-29(6)39(68-12)25-34-16-14-13-15-17-34)30(7)42(58)52-36(48(64)65)20-21-40(57)56(11)33(10)45(61)50-32(9)44(60)54-38(23-27(3)4)47(63)55-41(49(66)67)31(8)43(59)53-37/h13-19,24,26-27,29-32,35-39,41H,10,20-23,25H2,1-9,11-12H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,55,63)(H,64,65)(H,66,67)/b19-18+,28-24+/t29-,30-,31-,32?,35-,36+,37-,38-,39-,41+/m0/s1 |

Clave InChI |

GLDUYXHQWLQPRR-IIERUUKBSA-N |

SMILES isomérico |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |

SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

SMILES canónico |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |

Sinónimos |

microcystin LL microcystin-LL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)

![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)

![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)